
4-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one is an organic compound with a seven-membered ring structure that includes three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Métodos De Preparación
The synthesis of 4-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the selenium dioxide oxidation of cycloheptatriene . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes .
Comparación Con Compuestos Similares
4-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one can be compared to other similar compounds such as tropone and tropolone. While tropone has a similar ring structure without the methylsulfanyl group, tropolone includes an additional hydroxyl group . The presence of the methylsulfanyl group in this compound imparts unique chemical properties and reactivity compared to its analogs .
Similar compounds include:
- Tropone
- Tropolone
- 2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one
Propiedades
Número CAS |
64615-24-3 |
|---|---|
Fórmula molecular |
C8H8OS |
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
4-methylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H8OS/c1-10-8-4-2-3-7(9)5-6-8/h2-6H,1H3 |
Clave InChI |
ICAVCKZTFLWISA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



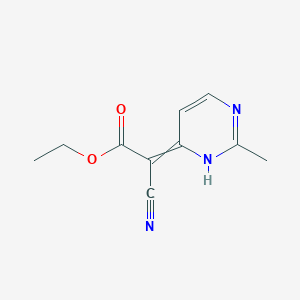

![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
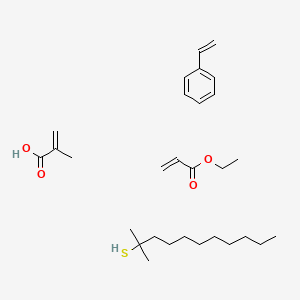

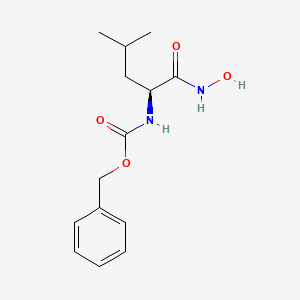


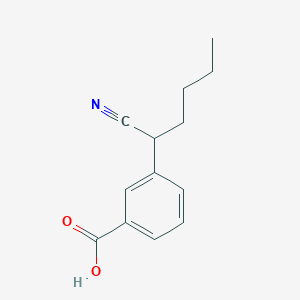

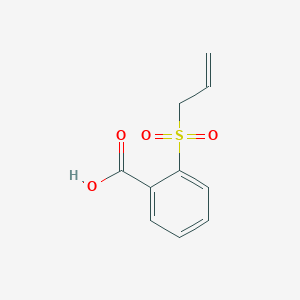
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)
![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
